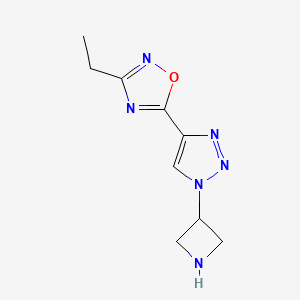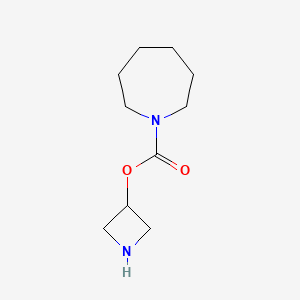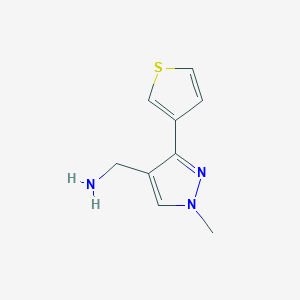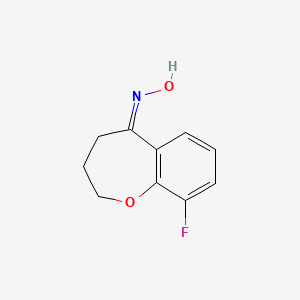
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Übersicht
Beschreibung
“N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is a unique chemical compound with immense potential in scientific research. Its complex structure offers diverse applications, making it a valuable asset for various studies and experiments. The CAS Number of this compound is 1432684-04-2 .
Molecular Structure Analysis
The molecular weight of “N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is 195.19 . The IUPAC name is 9-fluoro-5-nitroso-2,3,4,5-tetrahydrobenzo[b]oxepine . The InChI code is 1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,9H,2,5-6H2 .Physical And Chemical Properties Analysis
“N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is a powder at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown promise in anticancer research due to its structural similarity to 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have demonstrated significant antiproliferative activity against various cancer cell lines . The introduction of specific functional groups, such as sulfonyl, has been found to increase the antiproliferative activity, suggesting that modifications to the core structure of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine could lead to potent anticancer agents.
Molecular Docking Studies
The compound’s potential interaction with biological targets can be explored through molecular docking studies. These studies help in understanding the binding orientations and affinities of the compound towards specific proteins or enzymes involved in disease pathways . Such research could pave the way for the development of targeted therapies.
Molecular Dynamics Simulations
Molecular dynamics simulations can provide insights into the stability and behavior of this compound when bound to its target. This is crucial for predicting the efficacy and potential side effects of the compound when used as a therapeutic agent .
Design and Synthesis of Derivatives
The compound serves as a lead structure for the design and synthesis of novel derivatives. By introducing various substituents, researchers can enhance its pharmacological properties and develop derivatives with improved activity and selectivity .
Pharmacophore Development
Pharmacophores are the molecular frameworks that carry the essential features responsible for a drug’s biological activity. This compound can be used to identify and develop new pharmacophores, which can be instrumental in the discovery of new drugs .
Antitumor Drug Combination Principles
The compound’s structure can be utilized to understand the combination principles of antitumor drugs. By studying how different pharmacophoric elements contribute to antitumor activity, researchers can devise combination strategies to enhance therapeutic outcomes .
Boron Neutron Capture Therapy (BNCT)
While not directly related to the compound , its structural analogs have been used in BNCT, a binary cancer treatment method. Research into similar compounds could lead to the development of new agents for BNCT .
Drug Transport Polymers
Compounds with similar structures have been employed in the development of drug transport polymers. These polymers can be used to deliver drugs in a controlled manner, potentially improving the efficacy and reducing the toxicity of anticancer treatments .
Safety and Hazards
Eigenschaften
IUPAC Name |
(NZ)-N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,13H,2,5-6H2/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPWZEORLYBERX-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C(C(=CC=C2)F)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C(C(=CC=C2)F)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



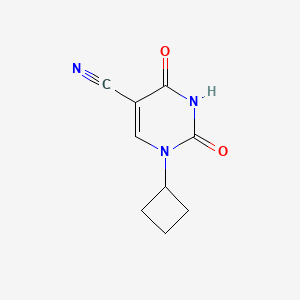
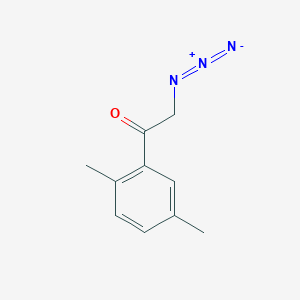
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)
![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)

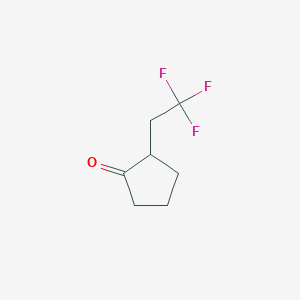
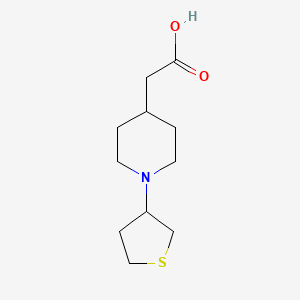
![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)
